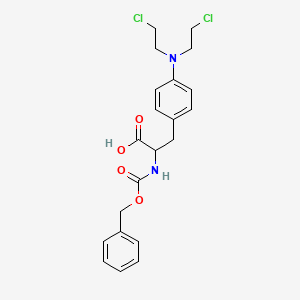
Agn-PC-0kobaj
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0kobaj is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Agn-PC-0kobaj involves several methods, including solid-phase reaction synthesis, alcohol salt hydrolysis, sol-gel method, and chemical co-precipitation . Each method has its advantages and limitations:
Solid-phase reaction synthesis: Requires high reaction temperatures and long reaction times. It is challenging to achieve homogeneous chemical composition.
Alcohol salt hydrolysis: Produces high-purity powder but is rarely used due to the high cost and difficulty in obtaining raw materials.
Sol-gel method: Allows for the preparation of uniform and high-purity powders.
Chemical co-precipitation: Achieves molecular-level mixing and is simpler, with lower calcination temperatures required for powder synthesis.
Chemical Reactions Analysis
Agn-PC-0kobaj undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Often uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur under various conditions, depending on the substituents involved. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce simpler compounds or elements.
Scientific Research Applications
Agn-PC-0kobaj has a wide range of scientific research applications :
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including nanomaterials and coatings, due to its unique properties.
Mechanism of Action
The mechanism of action of Agn-PC-0kobaj involves its interaction with specific molecular targets and pathways . It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Agn-PC-0kobaj can be compared with other similar compounds, such as AGN-PC-0CUK9P and AGN-PC-0jrxgp . These compounds share some structural similarities but differ in their specific properties and applications:
AGN-PC-0CUK9P: Known for its dual inhibition of RET and VEGFR2, making it useful in cancer treatment.
AGN-PC-0jrxgp:
This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound for a wide range of scientific research and industrial applications.
Properties
CAS No. |
60557-43-9 |
|---|---|
Molecular Formula |
C21H24Cl2N2O4 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O4/c22-10-12-25(13-11-23)18-8-6-16(7-9-18)14-19(20(26)27)24-21(28)29-15-17-4-2-1-3-5-17/h1-9,19H,10-15H2,(H,24,28)(H,26,27) |
InChI Key |
KVMWERWMJVWWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















